Product packaging for Methanesulfonic acid(Cat. No.:CAS No. 75-75-2)

Methanesulfonic acid

Cat. No.: B1676364
CAS No.: 75-75-2
M. Wt: 96.11 g/mol
InChI Key: AFVFQIVMOAPDHO-UHFFFAOYSA-N
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Description

Methanesulfonic acid (MSA), with the chemical formula CH₃SO₃H, is the simplest alkanesulfonic acid and a strong, non-oxidizing organic acid. It serves as a versatile and increasingly valuable reagent in both industrial and laboratory settings, often hailed as a "green" alternative to mineral acids like sulfuric, hydrochloric, or fluoroboric acid. Its unique properties, including strong acidity (pKa ≈ -1.9), high thermal stability, very low vapor pressure, and miscibility with water and many organic solvents, make it an exceptionally safe and efficient choice for numerous applications. A key advantage is that its metal salts (methanesulfonates) are typically highly soluble in water, preventing scaling in processes like electrochemistry . MSA is extensively utilized as an acid catalyst in organic synthesis, particularly for esterification and alkylation reactions, where its liquid state at room temperature and solubility in organic media offer practical benefits over solid acids . In the field of electrochemistry, MSA-based electrolytes are the industry standard for the electrodeposition of metals, especially tin and tin-lead solders. They provide a safer, less corrosive, and more environmentally friendly solution compared to traditional fluoroboric acid systems . Furthermore, MSA is gaining significant traction in the emerging field of circular hydrometallurgy. Its capacity to dissolve a wide range of metal salts in high concentrations without forming passive oxide layers is being explored for applications in metal recycling, including the recycling of lithium-ion batteries . Additional research applications include its use in the generation of borane (BH₃) complexes for reduction reactions and as a solvent for dissolving polymers . This product is intended for research and further manufacturing use only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4O3S B1676364 Methanesulfonic acid CAS No. 75-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methanesulfonic acid
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InChI

InChI=1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)
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InChI Key

AFVFQIVMOAPDHO-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)O
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Molecular Formula

CH4O3S
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Related CAS

22515-76-0 (ammonium salt), 2386-52-9 (silver(1+) salt), 2386-56-3 (potassium salt), 2386-57-4 (hydrochloride salt), 54253-62-2 (copper(2+) salt), 56525-23-6 (iron(2+) salt)
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DSSTOX Substance ID

DTXSID4026422
Record name Methanesulfonic acid
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Molecular Weight

96.11 g/mol
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Physical Description

Liquid, Liquid at room temperature; [HSDB] White crystals below 20 deg C; [CHEMINFO] Light yellow liquid; mp = 17-19 deg C; [Aldrich MSDS]
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Boiling Point

167 °C at 10 mm Hg
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Flash Point

110 °C, 189 °C closed cup
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Solubility

Solubility at 26-28 °C in wt %: hexane, 0; benzene, 1.5; methylcyclopentane, 0; toluene, 0.38; o-chlorotoluene, 0.23; ethyl disulfide, 0.47, Soluble in alcohol, ether, Soluble in water, In water, 1X10+6 mg/L at 20 °C /Miscible/
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Density

1.4812 g/cu cm at 18 °C
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Vapor Pressure

0.000428 [mmHg], 4.28X10-4 mm Hg at 25 °C
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Color/Form

Solid, Liquid at room temperature

CAS No.

75-75-2
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Melting Point

20 °C
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Synthetic Methodologies and Mechanistic Investigations of Methanesulfonic Acid

Classical and Industrial Synthesis Routes: Academic Analysis

Oxidation of Methylthiol or Dimethyl Disulfide

Methanesulfonic acid can be produced through the oxidation of methylthiol (methanethiol) or dimethyl disulfide. wikipedia.orgatamanchemicals.com Historically, laboratory synthesis routes included oxidizing methanethiol, dimethyl disulfide, or methyl thiocyanate (B1210189) with nitric acid. wikipedia.org Further oxidation of dimethyl disulfide yields two molecules of this compound. wikipedia.org Atmospheric oxidation of dimethyl sulfide (B99878) also leads to the formation of this compound in significant quantities. atamanchemicals.comcopernicus.orgresearchgate.net This atmospheric process involves complex reaction pathways, including the formation of intermediate species such as the methylthiomethylperoxy radical (MSP or MTMP) and the CH₃SO₂ radical. copernicus.orgnih.gov The CH₃SO₂ radical can react with O₂ to form CH₃S(O)₂OO, which can further react to form MSA. nih.gov The yield of MSA from dimethyl sulfide oxidation is temperature-sensitive, with higher yields observed at lower temperatures. nih.gov

Electrochemical Synthesis Approaches (e.g., Kolbe's work on reductive dehalogenation)

Electrochemical methods have been explored for the synthesis of this compound. One of the earliest examples of electroorganic synthesis involving MSA dates back to 1845 when Hermann Kolbe obtained MSA via the reductive dehalogenation of trichlorothis compound. rsc.orgresearchgate.netnih.govscispace.com This work was part of Kolbe's efforts to demonstrate the absence of fundamental differences between organic and inorganic compounds. rsc.org Pure methanesulfonate (B1217627) salts can also be prepared by the anodic dissolution of the corresponding metal in a divided electrochemical cell, utilizing an anion exchange membrane to separate the anolyte and catholyte chambers and prevent metal redeposition. rsc.org Electrolysis of aqueous dimethyl sulfone solutions in a diaphragm electrolyzer with a cation exchange membrane has also been explored, yielding this compound as the main oxidation product in the anode compartment. google.com

Industrial Processes and Their Evolution (e.g., Standard Oil, BASF, Grillo-Werke)

The industrial production of this compound has evolved significantly over time. The first commercial process, developed by Standard Oil Company of Indiana in the 1940s, involved the oxidation of dimethyl sulfide by air. wikipedia.orgrsc.orgatamanchemicals.comataman-chemicals.comgreencarcongress.com While this method was inexpensive, it presented challenges related to product quality and explosion hazards. wikipedia.orgataman-chemicals.com

In 1967, Pennwalt Corporation developed a different process utilizing chlorine oxidation of dimethyl sulfide in a water-based emulsion, followed by extraction and purification. wikipedia.orgataman-chemicals.com This chlorine oxidation process is still used by some companies for producing high-purity MSA, although it generates substantial quantities of hydrochloric acid as a byproduct, which poses environmental challenges and increases process difficulty. wikipedia.orggoogle.com

BASF initiated commercial production of high-purity MSA in 2003 using a modified air oxidation process that oxidizes dimethyl disulfide with nitric acid, which is then regenerated using atmospheric oxygen. wikipedia.orgatamanchemicals.comataman-chemicals.com This process, conducted continuously, yields MSA with very low levels of impurities. rsc.org

A more recent development is the Grillo-Methane-Sulfonation (GMS) process, developed by Grillo-Werke AG in 2016. wikipedia.orgrsc.orgatamanchemicals.comataman-chemicals.comgreencarcongress.com This innovative process enables the direct synthesis of MSA from methane (B114726) and oleum (B3057394) under relatively mild conditions (around 50 °C and 100 bar pressure) in the presence of an electrophilic initiator, such as potassium persulfate. wikipedia.orgatamanchemicals.comataman-chemicals.comgreencarcongress.com This direct methane sulfonation process offers significant advantages, including reduced greenhouse gas emissions compared to conventional processes and high atomic economy. rsc.org BASF acquired the intellectual property rights for the GMS process in 2019 with the aim of industrial implementation. wikipedia.orgrsc.org

Here is a summary of key industrial processes:

CompanyProcessKey ReactantsYear of Development/ImplementationNotes
Standard OilAir oxidation of dimethyl sulfideDimethyl sulfide, O₂ (air)1940sInexpensive, but poor quality and explosion hazards. wikipedia.orgataman-chemicals.com
Pennwalt CorporationChlorine oxidation of dimethyl sulfideDimethyl sulfide, Chlorine1967Yields high-purity MSA but co-produces HCl. wikipedia.orgataman-chemicals.com
BASFModified air oxidation of dimethyl disulfideDimethyl disulfide, Nitric acid, O₂2003Continuous process, high purity. wikipedia.orgrsc.orgatamanchemicals.comataman-chemicals.com
Grillo-Werke AGDirect methane sulfonation (GMS process)Methane, Oleum, Initiator2016Direct synthesis, mild conditions, lower emissions, high atom economy. wikipedia.orgrsc.orgatamanchemicals.comataman-chemicals.comgreencarcongress.com

Direct Synthesis of this compound from Methane: Advanced Mechanistic Studies

The direct functionalization of methane to produce value-added products like this compound is a significant challenge due to the low intrinsic reactivity of the methane C-H bond. rsc.orgacs.org Sulfonation of methane with SO₃ has emerged as an attractive approach for achieving selectivity. acs.org Mechanistic studies of the direct synthesis of MSA from methane and SO₃ have explored both cationic chain reaction and free-radical mechanisms. rsc.orgacs.orgnih.govacs.org

Cationic Chain Reaction Mechanisms

Díaz-Urrutia and Ott proposed a cationic chain reaction mechanism for the Grillo-Methane-Sulfonation (GMS) process, which achieves high yields and selectivity. rsc.orgacs.orgnih.govacs.orgnih.gov In this proposed mechanism, an electrophilic sulfonyl peroxide initiator is protonated under superacidic conditions to form a peroxonium ion. rsc.org This species is suggested to abstract a hydride from methane, generating a transient electrophilic species, possibly a methyl cation (CH₃⁺). rsc.orgnih.gov The methyl cation is then proposed to react with SO₃ at the sulfur atom, producing a highly electrophilic CH₃S(O)₂O⁺ intermediate. rsc.orgnih.gov This intermediate would then abstract a hydride from another methane molecule to form MSA and regenerate the methyl cation, continuing the catalytic cycle. rsc.orgnih.gov

However, this cationic mechanism has faced skepticism due to several factors, including the anticipated high reactivity of the methyl cation with the solvent (oleum), which would likely prevent it from acting as a chain intermediate. rsc.orgacs.orgnih.gov Concerns have also been raised about the inadequate nucleophilicity of the sulfur atom in SO₃ and the high energy of the proposed CH₃S(O)₂O⁺ intermediate. rsc.orgnih.gov

Free-Radical Mechanisms

Alternative mechanistic proposals for the direct sulfonation of methane involve free-radical mechanisms. Older approaches to methane sulfonation using SO₃ in fuming sulfuric acid often employed metal-catalyzed reactions or catalysis by peroxo salts, and these reactions are generally thought to proceed via free-radical chain mechanisms. nih.govgoogle.com Initiators such as K₂S₂O₈ have been used to generate methyl radicals, which then react with SO₃ to form CH₃SO₃ radicals and subsequently MSA. scispace.comresearchgate.netgoogle.com

Roytman and Singleton questioned the cationic mechanism proposed for the GMS process and favored a free-radical mechanism, suggesting that it involves a radical-catalyzed reaction. acs.orgnih.govacs.org Computational studies have indicated that a radical mechanism may be more favorable than the cationic chain mechanism due to a lower energy barrier. acs.orgnih.govacs.org

A protonated radical mechanism, involving the MSA cationic radical CH₃S(O)₂OH•⁺, has also been proposed. rsc.org The likelihood of a radical mechanism in the GMS process is considered diminished due to the absence of a radical initiator and the lack of detection of higher alkanes (which would form through radical recombination). rsc.org However, the effect of ions present in the oleum solvent on the radical mechanism needs further consideration. acs.orgnih.govacs.org

The mechanism of methane sulfonation initiated by hydrogen peroxide, sometimes in combination with metal chlorides like RhCl₃, is also believed to involve free radicals. scispace.com The decomposition of H₂O₂ or the formation of metal-peroxo or metal-hydroperoxo species in situ can generate initiating radicals, such as •OH radicals. scispace.com

Influence of Reaction Conditions and Initiators

The synthesis of this compound is significantly influenced by reaction conditions and the presence of initiators. In the direct sulfonation of methane with sulfur trioxide (SO₃), parameters such as temperature, pressure, and the concentration of reactants and initiators play a crucial role in determining the yield and selectivity of MSA versus byproducts like methylbisulfate (methyl hydrogen sulfate).

Studies on the direct sulfonation of methane with SO₃ in sulfuric acid, catalyzed by metal salts, have investigated the effects of various conditions. Increasing temperature, oxygen (O₂) pressure, and initial SO₃ concentration can lead to a reduction in MSA selectivity and an increase in the formation of methylbisulfate scispace.com. Conversely, the conversion of SO₃ to MSA has been observed to increase with increasing methane pressure, although higher pressures can also lead to increased methylbisulfate formation above a certain threshold scispace.com. The concentration of the catalyst also impacts the reaction, with increasing catalyst loading initially increasing MSA formation, but higher concentrations can slow the increase in MSA and favor methylbisulfate formation scispace.com.

For instance, in one investigation, using fuming sulfuric acid as a solvent at 148 °C and 360 psig CH₄ pressure with 40 psig O₂ and a mercury catalyst (Hg(CF₃SO₃)₂), a 44% conversion of SO₃ to MSA with 87% selectivity was achieved after 5 hours scispace.com. However, conducting the reaction at higher temperatures, O₂ pressures, and initial SO₃ concentrations reduced selectivity towards MSA and increased the formation of CH₃OSO₃H scispace.com.

The concentration of SO₃ is particularly critical. At temperatures exceeding 50 °C and SO₃ concentrations above 36 wt% in hot oleum, MSA can undergo dehydration to its anhydride (B1165640), which subsequently converts to methyl hydrogen sulfate (B86663) rsc.org.

The Grillo-Methane-Sulfonation (GMS) process, a direct reaction between methane and oleum, operates at approximately 50 °C and 100 bar in the presence of a potassium persulfate initiator rsc.orgwikipedia.org. This process utilizes an electrophilic initiator based on a sulfonyl peroxide derivative, which can be synthesized from hydrogen peroxide and MSA researchgate.net. Another method using K₂S₂O₈ as a catalyst has been reported to achieve a this compound yield as high as 99% researchgate.net.

Electrochemical methods have also been explored for the direct sulfonation of methane. In an electrochemical reactor using a boron-doped diamond anode, the synthesis proceeds from oleum and methane without added peroxide initiators, as an initiating species is formed in situ from the electrolyte researchgate.net. Elevated pressure, moderate temperature, and suitable current density are beneficial for achieving high MSA concentration and selectivity researchgate.net. For example, a concentration of 3.7 M (approximately 62% yield) with 97% selectivity was achieved at 70 °C and 90 bar methane pressure using a stepped electric current program researchgate.net. Higher temperatures (e.g., 140 °C) and pressure (e.g., 70 bar) in this electrochemical system can favor the formation of methyl bisulfate researchgate.net.

The following table summarizes some reported reaction conditions and outcomes:

Process TypeInitiator/CatalystTemperature (°C)Pressure (bar/psig)SO₃ ConcentrationYield/ConversionSelectivity to MSANotesSource
Direct SulfonationHg(CF₃SO₃)₂148360 psig CH₄, 40 psig O₂Not specified initially, up to ~40% SO₃ conversion studied44% (SO₃ conversion)87%In fuming sulfuric acid, 5h reaction. scispace.com
Direct SulfonationK₂S₂O₈Not specifiedNot specifiedNot specified99% yieldNot specifiedCatalyst for high yield. researchgate.net
GMS ProcessPotassium persulfate derivative~50~100 barVariable (in oleum)Near-quantitative yieldNot specifiedDirect methane and oleum reaction. rsc.orgresearchgate.net
ElectrochemicalIn-situ initiator7090 bar CH₄From oleum~62% yield (3.7 M)97%Stepped electric current program. researchgate.net
ElectrochemicalIn-situ initiator14070 barFrom oleumNot specifiedFavors methyl bisulfateHigher temperature and pressure effect. researchgate.net

Role of Ions in Electrolyte Solutions

The behavior and interactions of ions in electrolyte solutions are particularly relevant to this compound, especially in electrochemical applications and hydrometallurgy. This compound is a strong acid and is completely ionized in aqueous solution atamanchemicals.com. A key characteristic of MSA is the high solubility of its metal salts in water, often significantly higher than that of sulfate salts atamanchemicals.comresearchgate.net. This property makes MSA and its salts highly suitable as electrolytes for applications such as electroplating baths and redox flow batteries rsc.orgresearchgate.net.

In electrochemical processes like metal electrowinning and electrorefining, MSA and its salts are compatible electrolytes researchgate.net. This is because the anode reaction in these systems typically involves the formation of oxygen gas, unlike chloride electrolytes where corrosive chlorine gas can be produced. Furthermore, the methanesulfonate anion does not undergo cathodic reduction, which is a potential issue with nitrate (B79036) electrolytes researchgate.net.

The interaction of methanesulfonate ions with water and other species in solution can influence the properties of the electrolyte. Studies on the interaction of water with MSA on platinum electrodes indicate that while MSA itself does not adsorb on platinum surfaces, its interaction with water affects the voltammetric profiles ua.es. This suggests that the methanesulfonate anion influences the structure of water at the electrode-electrolyte interface ua.es. The interaction between methanesulfonate and water is considered stronger than that between trifluoromethanesulfonate (B1224126) and water ua.es.

In the context of metal dissolution and solvation, MSA's ability to solvate high concentrations of metal ions, such as cerium ions, has been explored for energy storage applications osti.gov. Research suggests that while Ce³⁺ does not significantly complex with anions in MSA solutions, the complexation of Ce⁴⁺ with anions can lead to notable shifts in the standard redox potential osti.gov. The high solubility of Ce³⁺ in MSA compared to other acids might be attributed to factors other than direct anion complexation in the primary coordination sphere, such as the free energy of the solid Ce³⁺ salt or a high permittivity of the MSA solvent osti.gov.

The presence of metal ions can also influence the stability of MSA-based electrolytes. In electroplating baths for Sn-Ag alloy solders, the degradation of the MSA-based electrolyte is a concern rsc.org. It has been suggested that silver ions dissociated from the methanesulfonate complex might promote the oxidation of stannous ions, contributing to the degradation process rsc.org.

Computational Approaches to Elucidate Reaction Pathways

Computational chemistry plays a valuable role in understanding the fundamental interactions and reaction pathways involving this compound, particularly at the molecular level. Quantum chemical calculations and density functional theory (DFT) have been applied to study systems involving MSA, providing insights into reaction mechanisms and molecular structures.

In the study of new particle formation in the atmosphere, where MSA is formed from the oxidation of dimethyl sulfide, computational approaches have been used to elucidate the mechanisms by which MSA interacts with amines and water to form particles pnas.org. Semiempirical kinetics models supported by quantum chemical calculations have been employed to reproduce particle formation quantitatively pnas.org. These calculations can provide details on the stability and formation of likely intermediate clusters, such as those involving MSA, water, and amines like dimethylamine (B145610) (DMA) and trimethylamine (B31210) (TMA) pnas.org. Calculated binding energies and free energies for the formation of various clusters (e.g., MSA•H₂O, MSA•amine•H₂O, MSA•amine, MSA•(TMA)₂) help in understanding the energetics of these interactions and the favored reaction pathways pnas.org.

Computational chemistry results have also been used to compare the stabilities of different clusters formed during particle nucleation involving MSA, sulfuric acid (SA), and bases like methylamine (B109427) (MA) acs.org. For instance, calculations have shown similar stabilities for SA·SA·MA and MSA·SA·MA clusters acs.org. Calculated binding free energies for interactions between MSA or SA and amines like TMA further contribute to understanding the molecular forces driving cluster formation and growth acs.org.

Beyond reaction pathways, computational methods have been applied to study the structural properties of this compound. Periodic density functional theory calculations, based on proposed structures like a linear chain similar to trifluorothis compound, have been used to model the structure and predict vibrational spectra of solid MSA royalsocietypublishing.org. Comparing calculated and experimental Raman and infrared spectra helps in validating structural models and understanding molecular vibrations royalsocietypublishing.org. These computational studies can also provide information on properties like the density of solid MSA and the nature of hydrogen bonding royalsocietypublishing.org.

While the provided information does not detail computational studies specifically on the synthesis mechanisms of MSA from methane and SO₃ as discussed in sections 2.2.3, the application of computational chemistry in related areas (atmospheric chemistry, structural analysis) demonstrates its utility in providing mechanistic insights at the molecular level for systems involving this compound.

Novel Synthetic Routes and Sustainable Chemistry Perspectives

The development of novel synthetic routes for this compound is increasingly focused on sustainable chemistry principles, aiming to reduce environmental impact and explore alternative, renewable feedstocks.

Bio-sourced Production Routes

A growing area of interest in sustainable chemistry is the utilization of bio-sourced materials for chemical production. While detailed processes for the direct bio-sourced production of this compound itself are not extensively described in the provided snippets, the concept of bio-sourcing is recognized as a promising avenue for more environmentally friendly MSA production researchgate.netmarketdataforecast.com.

One approach relevant to bio-sourcing involves utilizing methane derived from biogas as a feedstock for MSA synthesis researchgate.net. The direct sulfonation of methane, particularly when the methane originates from a renewable source like biogas, offers more favorable sustainability metrics compared to processes relying on fossil natural gas researchgate.net. The use of biogas as a bio-sourced methane source aligns with the principles of utilizing renewable resources and reducing the reliance on fossil fuels.

The broader context of bio-based products and green chemistry highlights the importance of developing production processes that are environmentally friendly marketdataforecast.com. As research in this area progresses, dedicated bio-sourced pathways for the synthesis of this compound, potentially involving biological conversion steps or the use of bio-derived precursors, may become more prominent. The potential for bio-sourcing contributes to MSA's image as an environmentally friendly alternative to other strong acids researchgate.netmarketdataforecast.com.

Chlorine-free Processes and Environmental Impact Assessments

Historically, some commercial processes for the synthesis of this compound have involved the use of chlorine chemistry, such as the chlorine oxidation of methylmercaptan scispace.com. These processes can generate significant amounts of hydrogen chloride (HCl) as a byproduct, raising environmental concerns scispace.comresearchgate.net. In response to these issues and the increasing demand for greener chemical processes, there has been a significant focus on developing chlorine-free synthetic routes for MSA.

One notable advancement is the development of chlorine-free processes by companies like BASF researchgate.netresearchgate.net. While the conventional multi-step process might involve intermediates like methyl mercaptan and the use of nitric acid, newer chlorine-free methods have been developed researchgate.net.

A particularly significant development in this regard is the direct sulfonation of methane with sulfur trioxide, which offers a chlorine-free pathway to MSA researchgate.net. This process, exemplified by the Grillo-Methane-Sulfonation (GMS) process, allows for the synthesis of MSA directly from methane and oleum in a single step under specific conditions rsc.orgresearchgate.net.

Environmental impact assessments, such as Life Cycle Assessment (LCA), are crucial tools for evaluating the sustainability of different chemical production processes. LCA studies compare the environmental impacts of a product or process throughout its life cycle, from raw material extraction to disposal.

Comparative LCA studies have been conducted to assess the environmental performance of different MSA production routes. An LCA comparing a conventional multi-step process (involving methyl mercaptan and nitric acid) with a newly developed direct sulfonation process from methane and sulfur trioxide revealed that the direct process has a substantially lower total environmental impact researchgate.net. Specifically, the direct process showed a total environmental impact that was three times lower than the conventional process, primarily due to reduced energy requirements and the use of alternative reactants researchgate.net. Another LCA analysis focusing on the Grillo-Methane-Sulfonation (GMS) process demonstrated an 85% reduction in greenhouse gas (GHG) emissions compared to the conventional BASF process rsc.org. The GMS process also outperformed the conventional method in other LCA impact categories rsc.org. This significant reduction in environmental impact is largely attributed to the simplified, one-step reaction from methane, which avoids the energy-intensive steps and associated emissions of conventional multi-step processes that require the initial production of syngas and methanol (B129727) rsc.org.

Interactive Data Table: Environmental Impact Comparison of MSA Production Processes

Production ProcessEnvironmental Impact Reduction (vs. Conventional)Primary Factors for ReductionSource
Direct Sulfonation (New Process)3 times lower total environmental impactLower energy requirements, alternative reactants researchgate.net
GMS Process85% reduction in GHG emissionsOne-step reaction, reduced process complexity rsc.org

Catalytic Applications of Methanesulfonic Acid: Mechanisms and Performance

Brønsted Acid Catalysis in Organic Reactions

MSA acts as a Brønsted acid catalyst by protonating substrates, thereby increasing their reactivity towards nucleophilic attack or facilitating the departure of leaving groups. This catalytic activity is leveraged in numerous organic reactions, including esterification, alkylation, condensation, polymerization, acylation, and sulfonation reactions atamanchemicals.comrsc.orgnih.govmdpi.comuni.lu.

Esterification Reactions

Methanesulfonic acid is an effective catalyst for esterification reactions, which involve the reaction of a carboxylic acid with an alcohol to form an ester and water. MSA's strong acidity facilitates the protonation of the carboxylic acid's carbonyl group, making it more susceptible to attack by the alcohol, or protonates the alcohol, making it a better nucleophile. It is used in the production of various esters, including those relevant to biodiesel production, starch esters, wax oxidate esters, benzoic acid esters, phenolic esters, and alkyl esters atamanchemicals.comchemicalbook.inrsc.orgnih.govuni.lufishersci.atmdpi.comrheniumshop.co.ilfishersci.fi.

In biodiesel production, which primarily involves the transesterification of triglycerides with alcohols (typically methanol) to produce fatty acid alkyl esters, MSA can replace traditional acid catalysts like sulfuric acid rsc.orgarkema.comgoogle.com. MSA is particularly effective in processing feedstocks with high free fatty acid content, as it can catalyze both esterification of free fatty acids and transesterification of triglycerides simultaneously mdpi.comgoogle.com. Studies have shown that MSA can achieve high yields of fatty acid methyl esters (FAME). For instance, using 3% MSA as a homogeneous catalyst in the transesterification and esterification of palm oleins with methanol (B129727) at 120 °C for 1 hour with a methanol to oil molar ratio of 12:1 resulted in a FAME yield of 99.2% mdpi.com.

Reaction Type Substrates Catalyst (MSA) Conditions Product Yield (%) Source
Esterification/Transesterification Palm oleins + Methanol 3 wt% MSA 120 °C, 1 h, 12:1 Methanol:Oil molar ratio 99.2 mdpi.com
Esterification Stearic acid + Methanol 5 wt% EL-MSA 260 °C, 5 min, 9:1 Methanol:Acid molar ratio 91.1 acs.org
Esterification Stearic acid + Methanol 5 wt% EL-MSA 260 °C, 5 min, 9:1 Methanol:Acid molar ratio 88.3 acs.org
Esterification Stearic acid + Ethanol (B145695) EL-MSA Not specified > 80 acs.org
Esterification Stearic acid + Propanol EL-MSA Not specified > 80 acs.org
Esterification Glycerol (B35011) + Benzoic acid MSA 110 °C, Solventless Good activity scispace.com
Esterification Cassava starch + Acetic anhydride (B1165640) MSA Not specified Not specified researchgate.net
Esterification Benzoic acid + Alcohol MSA Not specified Not specified google.com

MSA has also been used in the synthesis of starch acetate (B1210297) from cassava starch using acetic anhydride as the esterifying agent researchgate.net. In the esterification of stearic acid, sulfonated carbon-based catalysts synthesized using MSA as a sulfonation agent have shown higher thermal stability and catalytic activity compared to those prepared with sulfuric acid nih.govacs.orgacs.org. Under optimized conditions, a methyl stearate (B1226849) yield of 91.1% was achieved using an EL-MSA catalyst acs.org. MSA also exhibits good performance in the esterification of stearic acid with other alcohols like ethanol and propanol, yielding over 80% of the corresponding ethyl and propyl stearates acs.org.

In the esterification of glycerol with benzoic acid, MSA demonstrated good catalytic activity, comparable to heterogeneous catalysts like Amberlyst-15, although Amberlyst-15 was easier to remove after the reaction scispace.com. MSA has also been reported as a catalyst for the production of benzoic acid esters by reacting benzoic acid with alcohols google.com.

Alkylation Reactions

Alkylation reactions involve the transfer of an alkyl group from one molecule to another. MSA catalyzes various alkylation processes, including aromatic alkylation atamanchemicals.comrsc.orgnih.govmdpi.comuni.lufishersci.at. Its strong acidity facilitates the formation of carbocations or other electrophilic species necessary for alkylation to occur.

Condensation Reactions

This compound is utilized as a catalyst in condensation reactions, which involve the joining of two molecules, often with the removal of a small molecule like water uni.lu. Its acidic nature promotes the formation of intermediates or activates functional groups necessary for the condensation to proceed.

Polymerization Processes

MSA is employed as a catalyst in various polymerization processes atamanchemicals.comatamanchemicals.comchemicalbook.inresearchgate.net. Its acidity can initiate and propagate chain growth in certain polymerization reactions. For example, MSA has been investigated as a catalyst for the ring-opening polymerization (ROP) of cyclic monomers like ε-caprolactone and trimethylene carbonate (TMC) acs.orgacs.orgnih.govresearchgate.net. Computational studies on the ROP of ε-caprolactone catalyzed by MSA suggest a bifunctional activation mechanism where the sulfonic acid activates both the monomer and the alcohol initiator, acting as a proton shuttle acs.orgnih.gov. In the ROP of TMC, MSA has been shown to yield poly(trimethylene carbonate) (PTMC) without the formation of ether linkages, unlike some other acidic catalysts acs.orgresearchgate.net. However, the polymerization can exhibit complex behavior involving competitive mechanisms like Activated Monomer (AM) and Active Chain End (ACE), which can affect molar mass control acs.orgresearchgate.net.

Acylation and Sulfonation Reactions

This compound catalyzes acylation and sulfonation reactions mdpi.com. In acylation, an acyl group is introduced into a molecule, while in sulfonation, a sulfo group (-SO₃H) is added. MSA's strong acidity facilitates these electrophilic substitution reactions. For instance, MSA has been used as a Brønsted acid catalyst for the direct ortho-acylation of phenols and naphthols, providing a regioselective route to hydroxyaryl ketones iau.irscispace.comrsc.org. This method, often conducted under solvent-free conditions, is considered environmentally benign and can achieve high yields and regioselectivity iau.irscispace.com. Reaction times of 10-18 minutes at 60-100 °C have resulted in over 98% ortho acylation products iau.irscispace.com.

Biomass Valorization and Conversion Catalysis

Biomass valorization, the process of converting renewable biomass into valuable chemicals and materials, is a critical area for sustainable chemistry. This compound has demonstrated effectiveness as a catalyst in several key biomass conversion reactions.

Conversion of Glucose and Xylose to Levulinic Acid and Furfural (B47365)

This compound has been explored as a catalyst for the conversion of glucose and xylose, the predominant sugars found in biomass, into valuable platform chemicals like levulinic acid and furfural. atamanchemicals.comfishersci.cawikidata.org This conversion typically involves the acid-catalyzed dehydration of pentoses (like xylose) to furfural and hexoses (like glucose) to hydroxymethylfurfural (HMF), followed by the rehydration of HMF to levulinic acid and formic acid. atamanchemicals.comfishersci.pt

Studies have compared MSA with sulfuric acid for the conversion of glucose and xylose mixtures. atamanchemicals.comfishersci.pt The interactions between glucose and xylose in mixtures can influence product yields. atamanchemicals.com Fast heating rates have been shown to facilitate high yields of levulinic acid and furfural under short reaction times. atamanchemicals.com Under optimized conditions, furfural yields from D-xylose using MSA have reached values comparable to those obtained with sulfuric acid. wikidata.org For instance, at 180°C for 15 minutes, a furfural yield of 65% was achieved with MSA, compared to 62% with H₂SO₄. wikidata.org While organic acids like MSA may result in slightly lower yields of levulinic acid and formic acid compared to sulfuric acid under certain conditions, they can lead to higher yields of furfural, suggesting slower degradation of furfural in the presence of these organic acids. fishersci.pt

Mechanistic Insights into HMF Rehydration and Humins Formation

The conversion of hexose (B10828440) sugars like glucose to levulinic acid proceeds via the intermediate hydroxymethylfurfural (HMF). atamanchemicals.comfishersci.pt HMF subsequently undergoes rehydration in the presence of an acid catalyst to form levulinic acid and formic acid. atamanchemicals.comfishersci.pt

In catalytic systems involving hexoses and MSA, the formation of HMF and undesired byproducts known as humins has been observed. atamanchemicals.com Humins are complex furan-insoluble polymers that can form through various side reactions, including the polymerization of furanic compounds like HMF and furfural. The presence of glucose has been noted to enhance furfural degradation reactions and can lead to decreased furfural yields. atamanchemicals.comwikidata.org While detailed mechanistic studies specifically on MSA-catalyzed humins formation are complex and depend on reaction conditions, the acidic environment provided by MSA facilitates the dehydration and rehydration steps necessary for levulinic acid formation while also potentially promoting side reactions leading to humins.

Synthesis of Alkyl Levulinates from α-Angelica Lactone

This compound has proven to be an effective catalyst for the synthesis of alkyl levulinates through the addition of alcohols to α-angelica lactone. fishersci.finih.govnih.gov This reaction can be carried out under sustainable and solvent-free conditions at room temperature. fishersci.finih.gov

A smooth procedure using MSA as a catalyst has been developed, enabling the production of high-purity alkyl levulinates with high conversions and yields. fishersci.finih.gov For example, using 0.5 mol% of MSA, complete conversions and yields between 99.1% and 99.8% were achieved within 20 to 60 minutes for the synthesis of various alkyl levulinates, including methyl levulinate, ethyl levulinate, propyl levulinate, and butyl levulinate, using their corresponding alcohols in equimolar amounts. nih.gov This method presents an economically and environmentally favorable route for the synthesis of these valuable bio-based chemicals. fishersci.fi A proposed mechanism for this MSA-catalyzed synthesis of alkyl levulinates from α-angelica lactone has also been described.

Comparative Studies with Other Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)

Comparative studies have evaluated the performance of this compound against other common acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, in biomass conversion processes.

In the conversion of glucose and xylose mixtures, MSA has been compared to sulfuric acid, demonstrating similar effectiveness in producing levulinic acid and furfural, while being considered more environmentally friendly due to its lower corrosivity (B1173158) and biodegradability. atamanchemicals.comfishersci.ptwikidata.org While sulfuric acid might lead to slightly higher yields of levulinic acid and formic acid, MSA and other organic sulfonic acids have shown higher comparative furfural yields, indicating reduced furfural degradation under their catalysis. fishersci.pt

For the pretreatment of biomass like switchgrass, activated carbon-supported MSA was found to be significantly less corrosive than supported sulfuric acid. In the liquefaction of lignocellulosic biomass, MSA, p-toluenesulfonic acid, and sulfuric acid were all effective catalysts, but sulfuric acid was noted to cause higher condensation reactions compared to MSA.

In the synthesis of alkyl levulinates, while homogeneous catalysts like sulfuric acid, hydrochloric acid, this compound, and p-toluenesulfonic acid can be used for levulinic acid esterification, they face limitations such as separation difficulties, byproduct formation, and equipment corrosion. Supported MSA and p-toluenesulfonic acid on materials like UiO-66 have been successfully used as heterogeneous catalysts for fatty acid esterification, demonstrating high activity and reusability.

Heterogeneous Catalysis utilizing this compound

The development of heterogeneous catalysts is crucial for improving the recyclability and reducing the environmental impact of catalytic processes. This compound plays a role in the creation of certain heterogeneous catalytic systems.

Sulfonated Carbon-Based Catalysts (e.g., derived from lignin)

This compound has been utilized in the synthesis of sulfonated carbon-based catalysts, including those derived from biomass sources like lignin (B12514952). These catalysts incorporate sulfonic acid functional groups onto a carbon support, providing Brønsted acidity for catalytic reactions.

Studies have shown that MSA can be effectively used as a sulfonation agent for carbon materials derived from lignin through processes like solvothermal carbonization. Sulfonated carbon catalysts prepared using MSA have demonstrated promising catalytic activity in reactions such as the esterification of stearic acid. Notably, catalysts sulfonated with MSA have been reported to exhibit higher thermal stability and catalytic activity compared to those prepared using conventional sulfuric acid as the sulfonating agent. For instance, a sulfonated carbon catalyst derived from extracted bagasse lignin using MSA showed a high methyl stearate yield (89.2%) in esterification and could be reused for multiple cycles with sustained activity. The higher catalytic activity and excellent reusability are attributed, in part, to the higher surface area and better thermal stability imparted by using MSA as the sulfonation agent.

Electrochemical Applications and Advanced Materials Research

Methanesulfonic Acid as an Electrolyte in Electroplating

This compound is widely utilized as an electrolyte in electroplating due to the high solubility of its metal salts, which allows for the formulation of concentrated plating baths. nbinno.com This high solubility facilitates faster plating rates and improved throwing power, ensuring uniform metal deposition even on complex surfaces. nbinno.com MSA-based electrolytes are recognized for their stability and are considered a safer and more environmentally friendly alternative to traditional plating acids. nih.govnbinno.com

Over the past few decades, this compound has substantially replaced fluoroboric acid as the preferred electrolyte for the electrodeposition of tin and tin-lead solders, particularly in the electronics industry. tandfonline.comresearchgate.net MSA-based baths are used for plating electronic components, semiconductors, and other parts where good solderability and corrosion resistance are critical. p2infohouse.org The deposits from MSA baths are typically uniform, smooth, and have a satin finish. p2infohouse.org

One of the key advantages of MSA in this application is the high solubility of tin and lead methanesulfonates, which allows for operation at high current densities, making it suitable for high-speed plating applications like reel-to-reel plating. cecri.res.inresearchgate.net Furthermore, MSA electrolytes exhibit slower oxidation of stannous tin (Sn²⁺) to stannic tin (Sn⁴⁺) compared to other acid systems, which helps maintain bath stability and deposition efficiency. researchgate.net

Key Features of MSA in Tin and Tin-Lead Plating:

Excellent solderability and reflowability of the deposited layer. p2infohouse.org

Low porosity and good corrosion resistance. p2infohouse.org

Uniform alloy composition and thickness over a wide range of current densities. p2infohouse.org

The same bath composition can often be used for various plating methods, including barrel, still, and high-speed plating. p2infohouse.org

The utility of this compound as an electrolyte extends beyond tin and lead plating. There are developing markets for MSA in the electroplating of several other metals, including copper, nickel, cadmium, and zinc. tandfonline.comresearchgate.net The high solubility of the respective metal methanesulfonate (B1217627) salts is a primary driver for its use in these applications. researchgate.net For instance, the solubility of copper(II) methanesulfonate is significantly higher than that of copper(II) sulfate (B86663), which is traditionally used. researchgate.net This allows for more concentrated plating baths and potentially higher plating rates. MSA has also been investigated for the co-deposition of copper-tin alloys (bronze) as a more environmentally friendly alternative to cyanide-based baths. researchgate.net

This compound is often presented as a superior alternative to fluoroboric acid (HBF₄) and fluorosilicic acid (H₂SiF₆), which have historically been used in electroplating and electrorefining. tandfonline.comsciencemadness.org The primary advantages of MSA lie in its environmental and safety profile. nbinno.com

Unlike fluoro-acids, MSA is not a source of fluoride (B91410) ions, which are environmentally problematic and require complex wastewater treatment. sciencemadness.orgnbinno.com MSA is readily biodegradable, ultimately breaking down into sulfate and carbon dioxide. sciencemadness.org From a safety perspective, fluoroboric and fluorosilicic acids can evolve hazardous and corrosive hydrogen fluoride (HF) gas, posing risks to workers. nbinno.comsciencemadness.org MSA, with its very low vapor pressure, does not present this risk under normal conditions. nih.govrsc.org

Below is a comparative table highlighting the key differences:

FeatureThis compound (MSA)Fluoroboric Acid (HBF₄) / Fluorosilicic Acid (H₂SiF₆)
Environmental Profile Readily biodegradable. sciencemadness.orgWaste contains fluoride and boron, which are environmentally troublesome. sciencemadness.org
Safety Low vapor pressure, does not evolve HF gas. nih.govnbinno.comCan release corrosive and volatile hydrogen fluoride (HF). nbinno.comsciencemadness.org
Wastewater Treatment Simpler treatment; biodegrades to sulfate and CO₂. nbinno.comComplex treatment required to remove fluoride. nbinno.com
Metal Salt Solubility Generally very high for a wide range of metals. researchgate.netGood solubility for many metals, but MSA is often higher.
Corrosivity (B1173158) Less corrosive to equipment compared to fluoro-acids. cecri.res.inMore corrosive, especially when HF is present.

Redox Flow Batteries (RFBs)

This compound is a promising electrolyte medium for redox flow batteries (RFBs), a type of electrochemical energy storage system. nih.govrsc.org Its high acidity, ability to dissolve metal ions at high concentrations, and electrochemical stability make it a suitable supporting electrolyte. nih.govrsc.org

In one notable application, an electrode-decoupled vanadium-cerium (V-Ce) redox flow battery was developed using an MSA-supported electrolyte. wustl.edursc.org This system demonstrated a significant reduction in capacity fade compared to standard sulfuric acid-supported batteries. wustl.edu The MSA-based battery maintained nearly 100% coulombic efficiency and approximately 70% energy efficiency over 100 cycles. wustl.edursc.org The use of MSA was shown to reduce ion crossover, a common issue that leads to capacity loss in RFBs. wustl.edu

MSA is also a key component in the development of soluble lead redox flow batteries (SLFBs). mdpi.com The high solubility of lead methanesulfonate is a critical advantage over the very low solubility of lead sulfate in traditional sulfuric acid-based lead-acid batteries. mdpi.com This high solubility allows for a truly flowable battery system where the active species are dissolved in the electrolyte. mdpi.com

Extractive Metallurgy and Metal Recovery

This compound is gaining traction in extractive metallurgy as a "green" acid for leaching and recovering metals from various sources, including primary ores and waste materials. nih.govdntb.gov.ua Its non-oxidizing nature allows for the selective dissolution of metals without causing unwanted side reactions. nbinno.com Furthermore, the high solubility of metal methanesulfonates facilitates efficient separation and recovery processes. nbinno.com

MSA is a key enabler for circular hydrometallurgy, which focuses on recovering valuable metals from end-of-life products and industrial residues to create a closed-loop system. nbinno.com This approach, often termed "urban mining," is crucial for resource sustainability. nbinno.com

E-Waste and Battery Recycling: MSA has demonstrated effectiveness in leaching valuable metals like lead, silver, and zinc from electronic waste (e-waste) and spent batteries. nbinno.com For example, it is used in processes to recover lead from spent lead-acid battery paste. mdpi.com

Industrial Residues: Researchers have developed MSA-based processes for recovering lead and silver from zinc leach residues, which are byproducts of the zinc industry. nbinno.comh2020-tarantula.eu In these processes, MSA acts as an efficient lixiviant (leaching agent), dissolving the target metals with high selectivity. h2020-tarantula.eu

Advantages in Hydrometallurgy:

High Metal Solubility: MSA's ability to dissolve high concentrations of metal salts is a significant advantage over sulfuric acid, where the low solubility of salts like lead sulfate can be a major limitation. bohrium.com

Process Efficiency: The use of MSA can lead to more efficient and selective metal recovery, contributing to the economic viability of recycling processes. nbinno.comh2020-tarantula.eu

Leaching of Metals (e.g., Lead, Zinc, Copper, Cobalt, Nickel, Rare Earths, Silver)

This compound (MSA) is increasingly recognized as a potent and more environmentally benign lixiviant in hydrometallurgical processes for the extraction of a wide array of metals. Its strong acidic nature, coupled with the high solubility of its metal salts, makes it an effective agent for leaching metals from various primary and secondary sources, including ores, concentrates, and industrial residues. rsc.orgresearchgate.net

Research has demonstrated the efficacy of MSA in leaching base metals. For instance, in the treatment of zinc leaching residues, which are byproducts of the zinc industry, MSA has been successfully employed to recover valuable metals like lead and silver. tno.nlresearchgate.net Studies have shown that leaching efficiencies for both lead and silver can reach around 80% under optimized conditions. tno.nl The high solubility of lead methanesulfonate is a key factor in this process, offering a distinct advantage over sulfuric acid, which leads to the precipitation of insoluble lead sulfate. rsc.org Similarly, MSA has been used for leaching copper from minerals such as malachite and chalcopyrite, and zinc from smithsonite. researchgate.net

The application of MSA extends to the recovery of critical and rare earth elements (REEs). In the processing of phosphogypsum, a byproduct of the phosphate (B84403) fertilizer industry, MSA has been used as a green lixiviant to extract REEs. cloudfront.net Studies have reported achieving a leaching efficiency of 78% for REEs from phosphogypsum using a 3 M MSA solution at room temperature. cloudfront.netresearchgate.net This highlights MSA's potential in valorizing waste streams and accessing secondary sources of critical materials. The leaching process for REEs is often governed by a product layer diffusion-controlled model. cloudfront.net

The effectiveness of MSA in leaching various metals is summarized in the table below, showcasing its versatility across different materials and target metals.

Table 1: Leaching Efficiencies of Various Metals Using this compound

Target Metal Source Material Leaching Efficiency (%) Reference
Lead (Pb) Zinc Leaching Residue ~80 tno.nl
Silver (Ag) Zinc Leaching Residue ~80 tno.nlresearchgate.net
Rare Earth Elements (REEs) Phosphogypsum 78 cloudfront.netresearchgate.net
Copper (Cu) Chalcopyrite (with H₂O₂) >90 osti.gov
Zinc (Zn) Jarosite Residue High rsc.org

Lithium-Ion Battery Recycling Flowsheets

The exponential growth in the production and use of lithium-ion batteries (LIBs) necessitates the development of efficient and sustainable recycling processes to recover valuable metals and mitigate environmental impact. This compound is emerging as a key reagent in hydrometallurgical flowsheets for LIB recycling due to its strong leaching capabilities and greener profile compared to conventional mineral acids. cloudfront.netmdpi.com

A typical hydrometallurgical flowsheet for LIB recycling using MSA involves several key stages:

Pre-treatment : This initial stage involves the mechanical processing of spent LIBs to produce "black mass." The batteries are first discharged and dismantled. Subsequently, they are shredded or crushed, followed by sieving, to separate the active cathode materials (containing lithium, cobalt, nickel, manganese) from other components like aluminum and copper foils, casings, and plastics.

Leaching : The black mass is then subjected to a leaching process using an aqueous solution of this compound. mdpi.com To enhance the leaching efficiency, a reducing agent, such as hydrogen peroxide (H₂O₂), is often added. cloudfront.netmdpi.com The reducing agent facilitates the reduction of cobalt(III) and manganese(IV) present in the cathode materials to more soluble divalent forms (Co²⁺ and Mn²⁺). Under optimized conditions, which include parameters like MSA concentration, temperature, solid-to-liquid ratio, and reaction time, high leaching efficiencies of nearly 100% can be achieved for lithium and cobalt. cloudfront.net For instance, one study achieved quantitative leaching of lithium within 30 minutes, and nickel and cobalt after 2 hours, using 1.5 M MSA with 0.2 M H₂O₂ at 60°C. mdpi.com

Metal Recovery : Following the leaching step, the pregnant leach solution (PLS), which contains the dissolved metal ions, undergoes a series of separation and purification processes to recover the individual metals. This can involve techniques such as:

Precipitation : Selective precipitation is used to remove impurities or to recover specific metals by adjusting the pH of the solution.

Solvent Extraction : This technique uses organic extractants to selectively separate different metal ions from the aqueous solution.

Electrowinning : High-purity metals can be recovered by electrodeposition from the purified solution.

The final products are typically high-purity metal salts (e.g., cobalt sulfate, nickel sulfate, lithium carbonate) that can be used in the synthesis of new cathode materials, thus closing the loop in a circular economy model. The use of MSA in these flowsheets offers the advantage of high metal salt solubility and biodegradability, contributing to a more sustainable recycling process. rsc.orgmdpi.com

Dissolution of Sulfide (B99878) Ores and Metal Oxides

This compound's utility in extractive metallurgy extends to the dissolution of various metal-bearing minerals, including challenging sulfide ores and metal oxides. researchgate.net Its strong acidity and the high solubility of the resulting metal methanesulfonates make it an effective alternative to traditional acids like sulfuric acid. rsc.org

The dissolution of sulfide ores, such as chalcopyrite (CuFeS₂), in acidic solutions is often a slow process due to the formation of a passivating layer, typically elemental sulfur, on the mineral surface. osti.gov Research has shown that the leaching of chalcopyrite can be significantly enhanced by using MSA in the presence of an oxidizing agent. osti.gov For example, the combination of MSA and hydrogen peroxide has been shown to achieve over 90% copper extraction at 75°C. osti.gov The activation energy calculated for this process suggests that the reaction is controlled by a surface chemical reaction. osti.gov Similarly, using ferric chloride as an oxidant in an MSA medium has also been studied, with the leaching kinetics found to be dependent on temperature and particle size. mdpi.com

MSA is also highly effective in dissolving a wide range of metal oxides. This property is crucial in various industrial applications, from metal surface treatment to the leaching of oxidized ores. The high solubility of metal methanesulfonate salts prevents the precipitation of insoluble salts on the reacting surface, which can hinder the dissolution process when using acids like sulfuric acid with metals such as lead. rsc.org This characteristic allows for more efficient and complete dissolution of the target metal oxides.

Conductivity and Stability of MSA-based Electrolytes

This compound-based electrolytes are gaining significant attention in various electrochemical applications due to their favorable properties, including high ionic conductivity and excellent electrochemical stability. researchgate.netacs.org These characteristics make them suitable for use in electrodeposition, electrowinning, and energy storage systems like redox flow batteries. researchgate.net

The high conductivity of MSA solutions is attributed to its nature as a strong acid, which fully dissociates in aqueous solutions to provide a high concentration of charge-carrying ions (H⁺ and CH₃SO₃⁻). researchgate.net The conductivity of MSA solutions is concentration-dependent, generally increasing with concentration up to a certain point. mdpi.comyoutube.com While sulfuric acid may exhibit higher conductivity at the same molar concentration, MSA offers advantages in terms of the high solubility of its metal salts, which is crucial for electrolytes used in metal deposition and refining. youtube.com

Table 2: Ionic Conductivity of this compound in Different Systems

Electrolyte System MSA Concentration Ionic Conductivity (S/cm) Reference
PMMA-based polymer electrolyte 19.12 mol% 1.49 x 10⁻⁶ mdpi.com
Aqueous solution 4 mol dm⁻³ (at 25°C) ~0.524 youtube.com

MSA-based electrolytes also demonstrate high electrochemical and thermal stability. researchgate.net MSA is resistant to strong oxidizing agents and does not readily undergo decomposition. researchgate.net This stability is particularly beneficial in applications like vanadium redox flow batteries (VRFBs), where the electrolyte is subjected to strong oxidizing and reducing conditions. Studies have shown that using MSA as an additive in the sulfuric acid-based electrolyte of a VRFB can improve the thermal stability by delaying the precipitation of vanadium species. acs.org Furthermore, MSA can enhance the diffusion of vanadium ions and the rate of redox reactions, leading to improved energy efficiency and electrolyte utilization in the battery. acs.org The combination of high conductivity and stability makes MSA a promising electrolyte component for advancing electrochemical technologies. researchgate.net

Theoretical and Computational Chemistry Studies of Methanesulfonic Acid

Quantum Chemical Calculations on MSA Molecular Structure and Interactions

Quantum chemical calculations have provided significant insights into the intrinsic properties of the methanesulfonic acid (MSA) molecule and its interactions with other atmospheric species. These computational studies are crucial for understanding the fundamental processes that govern its role in atmospheric chemistry.

Theoretical conformational analysis is used to determine the most stable three-dimensional arrangements of a molecule, known as conformers. byjus.comnih.gov These conformers exist at different energy levels, with staggered conformations generally being more stable (lower in energy) than eclipsed conformations due to reduced torsional strain and favorable hyperconjugation effects. byjus.comlibretexts.org

For this compound, detailed theoretical studies have been conducted to identify its minimum energy conformation. scispace.com Geometry optimizations performed at a high level of theory (UMP2/cc-pV(T+d)Z) followed by single-point energy calculations (CCSD(T)/CBS) have revealed that MSA possesses only one stable conformer. scispace.com This finding simplifies the computational modeling of its atmospheric reactions, as only a single molecular geometry needs to be considered as the starting point for interaction studies.

Hydrogen bonding plays a critical role in the atmospheric behavior of MSA, influencing its aggregation with other molecules to form clusters and new particles. researchgate.net Quantum chemical calculations have been extensively used to explore the hydrogen-bonding networks MSA forms with key atmospheric molecules like water, ammonia (B1221849), and amines. escholarship.orgpnas.org

The interaction between MSA and bases such as ammonia (NH3) and various amines (methylamine (MA), dimethylamine (B145610) (DMA), trimethylamine (B31210) (TMA)) is a primary driver for the formation of stable clusters. researchgate.netnih.gov The stability of these clusters is dictated by a combination of factors, including the gas-phase basicity and the hydrogen-bonding capacity of the base. escholarship.orgnih.gov For instance, while DMA has a higher basicity, MA can sometimes form more stable clusters with MSA, an effect attributed to the greater number of hydrogen bond donor sites on MA. nih.gov The formation of these MSA-base clusters is significantly enhanced by the presence of water, which participates in the hydrogen-bonding network and stabilizes the resulting complexes. escholarship.orgpnas.org

In condensed phases, hydrogen bonding is also the dominant intermolecular force. royalsocietypublishing.orgwikimedia.org Spectroscopic and computational studies show that the hydrogen bonding in solid MSA is significantly stronger than in its liquid state. royalsocietypublishing.orgnih.govresearchgate.net In the solid state, MSA molecules are thought to be linked by hydrogen bonding into chains, a common structural motif for mineral acids. royalsocietypublishing.orgwikimedia.org Some earlier literature based on frequency calculations suggested that MSA might exist as a dimer with Cᵢ point group symmetry, similar to carboxylic acids, though chain-like structures (catemers) are now considered more likely based on comparisons with related molecules. wikimedia.org

The formation and stability of molecular clusters involving MSA are fundamental to new particle formation in the atmosphere. Theoretical calculations provide detailed information on the binding energies and thermodynamics of these clusters. Studies utilizing density functional theory (DFT) and higher-level ab initio methods like DLPNO-CCSD(T) have systematically investigated the stability of clusters composed of MSA and various bases. nih.govcopernicus.org

Computational studies have also shown that MSA can enhance particle formation rates in systems containing sulfuric acid and dimethylamine. copernicus.orgcopernicus.org The inclusion of even a single MSA molecule into a growing sulfuric acid-amine cluster can increase its stability, although clusters with more than one MSA molecule are less likely to contribute significantly to particle growth under typical atmospheric conditions. copernicus.orgcopernicus.org The primary driving force for the formation of these clusters is the strong electrostatic interaction and hydrogen bonding, which can be induced by proton transfer from the acid to the base within the cluster. researchgate.net However, despite the enhancement provided by bases, calculations suggest that electrically neutral clusters consisting solely of MSA are unlikely to form and grow under typical atmospheric conditions. nih.gov

Atmospheric Chemistry Modeling

Contribution to New Particle Formation and Aerosol Nucleation

This compound is a significant contributor to new particle formation (NPF) and aerosol nucleation, particularly in the marine atmosphere where it is an oxidation product of dimethyl sulfide (B99878) (DMS). copernicus.orgacs.orgnih.gov Its atmospheric concentration is typically in the range of 10% to 100% of that of sulfuric acid (SA) in coastal regions. nih.govcopernicus.orgcopernicus.org While sulfuric acid is a well-known driver of atmospheric nucleation, MSA also plays a crucial role, often in conjunction with other atmospheric species. nih.govcopernicus.org

Laboratory and computational studies have demonstrated that MSA can nucleate with amines and ammonia to form stable aerosol particles. copernicus.orgacs.orgcopernicus.org The presence of MSA can enhance particle formation rates in SA-base systems, although its effect—enhancement or suppression—can depend on the specific base compound involved. copernicus.orgacs.org For instance, the formation of a heterodimer between SA and MSA can create more energetically favorable pathways for nucleation with methylamine (B109427). copernicus.org However, in the case of trimethylamine, MSA may suppress nucleation with SA, possibly due to steric hindrance. copernicus.org The inclusion of MSA in atmospheric models is therefore critical for accurately predicting particle number concentrations, especially as anthropogenic SO₂ emissions decrease, which in turn increases the MSA/SA concentration ratio. copernicus.orgacs.org

Interactions with Atmospheric Precursors

The interaction of MSA with various atmospheric precursors is fundamental to its role in aerosol formation.

Methylamine, Ammonia, and other Amines: MSA readily reacts with amines to form particles. nih.govcopernicus.orgnih.gov Experimental studies have shown that amines are significantly more effective than ammonia in promoting particle formation with MSA. rsc.org The order of particle number concentrations formed under similar conditions is methylamine (MA) > trimethylamine (TMA) ≈ dimethylamine (DMA) ≫ ammonia (NH₃). nih.govrsc.org The presence of water vapor significantly enhances both the formation and growth of these particles. nih.govcopernicus.orgacs.org Quantum chemical calculations indicate that both the gas-phase basicity and the hydrogen-bonding capacity of the amines and ammonia contribute to their potential to form and grow particles with MSA. nih.govnih.gov A synergistic effect between methylamine and ammonia has been observed in acid-rich MSA clusters, where the role of ammonia becomes more significant as the cluster size increases. frontiersin.org

Sulfuric Acid: MSA and sulfuric acid are often present together in the marine atmosphere. copernicus.orgacs.org Computational studies have shown that MSA can form stable hydrogen-bonded clusters with pre-formed sulfuric acid clusters (e.g., MSA···(H₂SO₄)ₙ where n=2, 3). noaa.gov The formation of these mixed clusters can bring additional stability to the atmospheric molecular clusters responsible for aerosol formation. noaa.gov The presence of MSA can increase the formation rates of SA-dimethylamine clusters by up to an order of magnitude under certain conditions. copernicus.orgacs.org

Formic Acid: Theoretical studies suggest that formic acid has a high potential to stabilize MSA-methylamine clusters, indicating its potential role in enhancing MSA-driven new particle formation. copernicus.org

Methanol (B129727), Acetone (B3395972), Dimethylether, Formaldehyde (B43269), and Methyl Formate (B1220265): While MSA is known to be miscible with methanol and can react with it to form methyl methanesulfonate (B1217627) under certain conditions, specific studies on the atmospheric interactions of MSA with methanol leading to new particle formation are limited. wikipedia.orgpqri.org Similarly, while the uptake of acetone by sulfuric acid solutions has been studied, suggesting it remains primarily in the gas phase under atmospheric conditions, direct research on MSA-acetone interactions in aerosol formation is not readily available. acs.org For dimethylether, formaldehyde, and methyl formate, there is a lack of specific research findings regarding their direct interactions with MSA in the context of atmospheric cluster formation based on the conducted searches. Formaldehyde's role in atmospheric chemistry is significant as a source of radicals that drive ozone production, and it is known to be taken up by sulfuric acid solutions, but its specific clustering with MSA has not been detailed. escholarship.orgnih.gov

PrecursorInteraction with MSAKey FindingsReference
Methylamine (MA)Forms particlesMost effective amine for NPF with MSA; enhanced by water. nih.govrsc.org
Dimethylamine (DMA)Forms particlesLess effective than MA; can form clusters with MSA and SA. nih.govcopernicus.orgacs.org
Trimethylamine (TMA)Forms particlesEffectiveness similar to DMA; may be sterically hindered in SA-MSA systems. copernicus.orgnih.gov
Ammonia (NH₃)Forms particlesMuch less efficient than amines; synergistic effects with MA observed. nih.govrsc.orgfrontiersin.org
Sulfuric Acid (SA)Forms mixed clustersForms stable hydrogen-bonded clusters; can enhance SA-amine nucleation. copernicus.orgacs.orgnoaa.gov
Formic AcidEnhances NPFHigh potential to stabilize MSA-MA clusters. copernicus.org

Influence of Atmospheric Height, Temperature, and Pressure on Cluster Formation

Atmospheric conditions such as height, temperature, and pressure significantly influence the formation and stability of MSA-containing molecular clusters.

Temperature: The formation of MSA-containing clusters is highly sensitive to temperature. acs.orgnih.gov Lower temperatures generally favor cluster stability and formation rates by reducing the evaporation of molecules from the cluster. colorado.edu For instance, in the sulfuric acid-dimethylamine system, the enhancement of cluster formation rates by MSA is more pronounced at lower temperatures, with a potential increase of up to 300% at 258 K, compared to less than 15% at 298 K. copernicus.org Furthermore, the atmospheric yield of MSA from the oxidation of DMS is temperature-dependent, with lower temperatures favoring higher MSA yields. acs.orgnih.gov In warmer regions, SO₂ is the dominant product, while in colder regions, a larger amount of MSA can be formed. acs.orgnih.gov

Atmospheric Height and Pressure: Theoretical calculations have shown that the lower temperatures and pressures found at higher altitudes in the troposphere favor the stability of MSA···(H₂SO₄)ₙ clusters. noaa.gov This suggests that MSA may have a more significant role in aerosol formation at higher levels of the troposphere. researchgate.net New particle formation events involving MSA are considered to occur from the boundary layer up to the lower half of the troposphere, a region characterized by decreasing temperature and pressure with altitude. researchgate.net

Atmospheric ParameterInfluence on MSA Cluster FormationReference
TemperatureLower temperatures increase cluster stability and formation rates. copernicus.orgcolorado.edu
TemperatureLower temperatures increase the atmospheric yield of MSA from DMS oxidation. acs.orgnih.gov
Atmospheric HeightHigher altitudes (with lower T and P) favor the stability of MSA-SA clusters. noaa.gov
PressureLower pressures at higher altitudes contribute to increased stability of MSA-SA clusters. noaa.gov

Molecular Dynamics and Simulation of MSA Systems

Molecular dynamics (MD) simulations have been utilized to investigate the thermodynamic, structural, and dynamical properties of this compound over a wide range of temperatures. wikipedia.orgpqri.orgnih.gov These simulations, using reliable force fields, have produced results for properties such as density, shear viscosity, heat of vaporization, and melting temperature that are in good agreement with available experimental data. wikipedia.orgpqri.orgnih.gov

A key focus of these simulations has been the analysis of hydrogen bonding and its influence on the structural and dynamical properties of MSA. wikipedia.orgpqri.org MSA has two types of oxygen atoms: sulfonyl oxygens (double-bonded to sulfur) and a hydroxyl oxygen (single-bonded to sulfur and hydrogen), both of which can participate in hydrogen bonding. pqri.org Simulations have explored the lifetimes of hydrogen bonds using both continuous and interrupted methodologies, with the interrupted hydrogen bond lifetimes showing consistency with diffusion and viscosity coefficients. wikipedia.org

MD simulations have also been applied to study the behavior of MSA at aqueous solution surfaces. colorado.edu These studies, combined with vibrational sum frequency generation spectroscopy, have examined the molecular organization at the air-water interface. colorado.edu The results indicate that at the surface of an aqueous MSA solution, the methyl (CH₃) group of the MSA molecule preferentially points away from the water and into the air. colorado.edu The orientation angle of MSA, defined as the angle between the sulfur-carbon axis and the surface normal, shows a preference for values between 0° and 90°, confirming the outward orientation of the methyl group. colorado.edu

Methanesulfonic Acid Derivatives: Synthesis, Properties, and Applications

Synthesis of Methanesulfonic Acid Derivatives

The synthesis of this compound derivatives typically involves reactions that introduce the methanesulfonyl group (CH₃SO₂-) onto another molecule. Methanesulfonyl chloride (MsCl) is a common reagent used for this purpose due to its reactivity arkema.comwikipedia.org.

Reactions with Amines or Nucleophiles

Methanesulfonyl chloride readily reacts with nucleophiles, including amines, to form methanesulfonamides arkema.comwikipedia.orggoogle.com. This reaction involves the displacement of the chloride ion by the nitrogen atom of the amine. Similarly, methanesulfonyl chloride reacts with alcohols in the presence of a non-nucleophilic base to yield methanesulfonate (B1217627) esters wikipedia.org. This process is crucial for converting alcohols into activated species suitable for subsequent substitution, elimination, reduction, or rearrangement reactions fishersci.no.

Reactions between this compound itself and amines or ammonia (B1221849) have also been observed, leading to the formation of new particles, which is of interest in atmospheric chemistry studies researchgate.netresearchgate.net. These reactions can occur even at low concentrations of the reactants and are influenced by factors such as water vapor and the specific amine involved researchgate.net.

Condensation Reactions

Condensation reactions are another route to synthesize this compound derivatives. These reactions typically involve the joining of two molecules with the elimination of a small molecule like water. For instance, the formation of anhydrides of this compound with other acids, such as phosphinic acid derivatives, occurs through condensation, resulting in compounds with anhydride (B1165640) linkages ontosight.ai. This compound and its anhydride have also been employed as catalysts or reagents in various condensation reactions, including the synthesis of thioesters and Schiff bases ias.ac.inresearchgate.netresearchgate.net.

Applications of this compound Derivatives

This compound derivatives are widely applied across various fields, leveraging their chemical properties and reactivity.

Pharmaceutical Synthesis (e.g., intermediates for biologically active compounds, drug formulation)

This compound and its derivatives play a significant role in the pharmaceutical industry. They are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and their salts ontosight.aiarkema.comsipcam-oxon.com. For example, methanesulfonyl chloride is a versatile building block in the synthesis of pharmaceuticals, used to introduce the methanesulfonyl moiety into other molecules arkema.com. Methanesulfonamides, a class of this compound derivatives, are historically known for their antimicrobial properties, and derivatives with aromatic substituents show potential for expanded therapeutic applications ontosight.aivulcanchem.com. This compound is also utilized in drug formulation processes, where it can aid in solubilizing and stabilizing active compounds ontosight.aiarkema.com. Certain this compound derivatives, such as methyl methanesulfonate, have been studied for their biological activity, including their use in cancer treatment, although they are also recognized as alkylating agents and potential toxicants wikipedia.org.

Catalytic Properties in Specific Chemical Reactions

This compound derivatives, particularly this compound itself, are effective acid catalysts in a range of organic reactions ontosight.aiemcochemicals.comarkema.comatamanchemicals.com. Their strong acidity, combined with properties like solubility in organic solvents and low corrosivity (B1173158) compared to some mineral acids, makes them valuable in catalysis researchgate.netarkema.comatamanchemicals.comrsc.org. They are used to catalyze reactions such as esterification, transesterification, acylation, alkylation, and condensation reactions emcochemicals.comresearchgate.netarkema.comsipcam-oxon.comrsc.org. For instance, this compound has been used as a catalyst in the esterification of fatty acids and in Claisen-Schmidt condensation reactions nih.govtsijournals.comgoogle.com. The combination of phosphorus pentoxide with this compound, known as Eaton's reagent, is a powerful acidic system used in various condensation and cyclization reactions ias.ac.inmdpi.com.

Relationship to Sulfonate Esters and Genotoxicity Concerns

Sulfonate esters, such as methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IPMS), are considered potential genotoxic impurities (PGIs) future4200.comajptr.comwaters.com. Their genotoxic potential stems from their ability to act as alkylating agents, capable of transferring alkyl groups to biological molecules, including DNA future4200.comajptr.comulisboa.pt. This alkylation of DNA can lead to mutations and potentially contribute to carcinogenic effects future4200.comajptr.comnih.gov. Regulatory bodies have raised concerns regarding the presence of these sulfonate esters in pharmaceutical products, necessitating their control and minimization during synthesis and processing ajptr.comresearchgate.net.

Formation Mechanisms (e.g., nucleophilic attack, acid-catalyzed pathways)

The formation of sulfonate esters from this compound and alcohols can occur through several mechanistic pathways. One proposed mechanism involves the nucleophilic attack of the sulfonate anion on a protonated alcohol researchgate.netpqri.org. Under strongly acidic conditions, the alcohol can be protonated, making the hydroxyl group a better leaving group. The sulfonate anion can then attack the carbon atom bonded to the protonated hydroxyl group, leading to the displacement of water and the formation of the sulfonate ester researchgate.netpqri.org.

Another pathway draws an analogy to the acid-catalyzed formation of carboxylic esters pqri.org. This mechanism, sometimes referred to as an AAC2-like mechanism, involves the acid-catalyzed reaction between the sulfonic acid and the alcohol pqri.org. Studies using isotopically labeled methanol (B129727) have confirmed C-O bond cleavage in the methanol during the formation of methyl methanesulfonate, which is consistent with the reversal of established mechanisms for sulfonate ester solvolysis researchgate.netacs.org.

The formation of sulfonate esters is influenced by various factors, including temperature, the presence of water, and the acidity of the reaction mixture researchgate.netacs.org. Lower temperatures and the presence of small amounts of water have been shown to reduce sulfonate ester formation researchgate.netacs.org. Additionally, partial neutralization of the acid with a weak base can significantly minimize ester formation researchgate.netacs.org.

Alkylation Mechanisms (SN1 and SN2 reactivities)

The genotoxicity of sulfonate esters is primarily attributed to their ability to alkylate DNA through nucleophilic substitution reactions future4200.comresearchgate.net. These reactions can proceed via either SN1 or SN2 mechanisms, depending on the structure of the alkyl group attached to the sulfonate.

SN2 reactions typically involve a concerted attack of a nucleophile (such as a nitrogen or oxygen atom in a DNA base) on the carbon atom bearing the sulfonate leaving group, with inversion of configuration at the carbon center nih.gov. This mechanism is favored by primary alkyl sulfonate esters, such as MMS and EMS future4200.comnih.gov. SN2 reactions tend to show selectivity for highly nucleophilic sites in DNA, such as the N7 position of guanine (B1146940) nih.gov.

SN1 reactions, on the other hand, involve the formation of a carbocation intermediate followed by the attack of a nucleophile nih.gov. This mechanism is typically favored by tertiary alkyl sulfonate esters, although secondary esters like IPMS can also exhibit SN1 character or a mix of SN1 and SN2 reactivity researchgate.netlibretexts.org. SN1 reactions are less selective than SN2 reactions and can lead to alkylation at both nitrogen and oxygen atoms in DNA bases, including the O6 position of guanine future4200.comnih.gov. Alkylation at the O6 position of guanine is considered particularly mutagenic as it can lead to mispairing with thymine (B56734) during DNA replication, resulting in G:C to A:T mutations future4200.comnih.gov.

Research suggests that the genotoxic potency of alkyl sulfonate esters can be related to their propensity to react via SN1 or SN2 mechanisms and their reactivity towards different nucleophilic sites in DNA future4200.comresearchgate.net. For instance, isopropyl methanesulfonate (IPMS) has been reported as a potent genotoxic compound among this compound esters, and its genotoxicity has been hypothesized to be linked to its SN1/SN2 reactivity profile and its ability to alkylate the O6 position of guanine researchgate.net.

While both SN1 and SN2 mechanisms contribute to the genotoxicity of sulfonate esters, the specific adducts formed and their biological consequences can differ depending on the dominant mechanism and the specific DNA repair pathways involved nih.govresearchgate.net.

Analytical Methodologies for Methanesulfonic Acid and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of methanesulfonic acid and its related compounds. The choice of chromatographic method depends on the specific analyte, its concentration, and the complexity of the sample matrix.

Hydrophilic Interaction Chromatography (HILIC) has emerged as a powerful technique for the analysis of highly polar compounds like this compound, which are often poorly retained by traditional reversed-phase chromatography. nih.govresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. researchgate.netnih.gov This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention. nih.govresearchgate.net

When coupled with Electrospray Ionization-Mass Spectrometry (ESI-MS), HILIC provides a highly sensitive and selective method for the determination of MSA. nih.govresearchgate.net The high organic content of the HILIC mobile phase is advantageous for ESI-MS, as it promotes efficient solvent desolvation and analyte ionization, leading to enhanced sensitivity. nih.govresearchgate.net This methodology has been successfully applied for the quantitation of MSA at low ppm levels, which is critical for controlling the formation of potentially genotoxic sulfonate esters in pharmaceutical processes. nih.gov The retention mechanism in HILIC for sulfonic acids is understood to be a combination of surface adsorption and ion-exchange. nih.govresearchgate.net

Various stationary phases, including those with triazole and amino functional groups, have been evaluated for the retention of alkyl sulfonic acids in HILIC mode. nih.gov For instance, a Cosmosil column with a triazole stationary phase has been used to quantify MSA in the range of 1-10 ppm relative to an active pharmaceutical ingredient (API). nih.gov

Ion Chromatography (IC) is a widely used and robust method for the determination of ionic species, making it highly suitable for the analysis of this compound, which is a strong acid and exists as the methanesulfonate (B1217627) anion in solution. thermofisher.compublisso.degoogle.comnih.gov This technique separates ions based on their affinity for an ion-exchange stationary phase.

For the analysis of anions like methanesulfonate, an anion-exchange column is used. google.com The separation is typically followed by suppressed conductivity detection. thermofisher.comnih.gov In this detection method, a suppressor device is used to reduce the conductivity of the eluent while enhancing the conductivity of the analyte ions. nih.govlcms.cz This results in a low baseline noise and high sensitivity for the detection of the analyte. lcms.cz

IC with suppressed conductivity detection has been validated for the determination of MSA in various matrices, including busulfan (B1668071) drug substance and tablets, as well as in workplace air samples. thermofisher.compublisso.denih.gov The method has been shown to be linear over a range of concentrations and is stability-indicating. nih.gov For instance, a validated IC method for MSA in busulfan was found to be linear over the concentration range of 0.295–14.73 μg/mL. nih.gov

While HILIC and IC are well-suited for the analysis of the non-volatile this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the trace analysis of its volatile and semi-volatile derivatives, particularly sulfonate esters. rsc.orgjapsonline.comrsc.orgnih.gov Sulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are of significant concern in the pharmaceutical industry due to their potential genotoxicity. rsc.orgjapsonline.com

GC-MS offers excellent separation efficiency and highly specific detection, making it ideal for identifying and quantifying these impurities at very low levels. rsc.orgjapsonline.comrsc.org The method typically involves the separation of the analytes on a capillary column followed by detection using a mass spectrometer, which provides structural information and allows for selective monitoring of characteristic ions, enhancing the specificity of the analysis. rsc.orgjapsonline.comrsc.org

Validated GC-MS methods have been developed for the trace analysis of various sulfonate esters in active pharmaceutical ingredients. rsc.orgjapsonline.com These methods have demonstrated good linearity, reproducibility, and low limits of detection. rsc.orgjapsonline.comrsc.org For example, a GC-MS method for the analysis of residual sulfonate esters in Simvastatin showed good linearity (R² > 0.99) in the range of 0.5–10 mg L⁻¹. rsc.orgrsc.org

Spectroscopic Methods for Characterization (e.g., IR, UV-Vis, NMR, X-ray diffraction)

Spectroscopic techniques are indispensable for the structural characterization of this compound. wikimedia.orgnih.govspectrabase.comresearchgate.net Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the molecule and the nature of intermolecular interactions, such as hydrogen bonding. wikimedia.orgnih.govresearchgate.net Studies combining IR, Raman, and inelastic neutron scattering have been used to investigate the structure of MSA in both liquid and solid states, revealing significant differences in hydrogen bonding between the two phases. wikimedia.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the molecular structure of MSA. spectrabase.comspectrabase.com The chemical shifts and coupling constants provide detailed information about the connectivity of atoms in the molecule.

While the crystal structure of MSA has not been definitively determined, X-ray diffraction would be the technique to provide this information. wikimedia.org Computational modeling, such as periodic density functional theory, has been used in conjunction with spectroscopic data to propose likely crystal structures based on those of similar compounds like trifluorothis compound. wikimedia.orgnih.gov UV-Vis spectroscopy is generally not used for the direct characterization of MSA as it lacks a suitable chromophore. However, derivatization techniques can be employed to introduce a chromophore, allowing for detection by HPLC-UV. google.com

Method Development and Validation for Quantitative Analysis

The development and validation of analytical methods are critical to ensure the reliability and accuracy of quantitative data for this compound and its derivatives. ijprs.com Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ijprs.com Key validation parameters include linearity, limit of detection (LOD), and limit of quantitation (LOQ). ijprs.comund.edusepscience.com

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. ijprs.com This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis of the response versus concentration. ijprs.com A high correlation coefficient (R²) is indicative of good linearity. rsc.orgrsc.org

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. und.edusepscience.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. und.edusepscience.com These parameters are crucial for trace analysis, particularly for monitoring impurities like sulfonate esters. japsonline.com LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve. und.edusepscience.com

The following tables summarize linearity, LOD, and LOQ data for various analytical methods used for this compound and its derivatives, as reported in the literature.

Table 1: Linearity Data for the Analysis of this compound and its Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

Analyte(s) Analytical Method Linearity Range Correlation Coefficient (R²)
This compound IC with suppressed conductivity detection 0.295–14.73 µg/mL -
Methyl methanesulfonate, Ethyl methanesulfonate, Methyl p-toluenesulfonate, Ethyl p-toluenesulfonate GC-MS 0.5–10 mg L⁻¹ > 0.99
Methyl 1-octanesulfonate, Ethyl 1-octanesulfonate, Butyl 1-octanesulfonate GC-MS LOQ to 56 ppm > 0.9979

Table 2: LOD and LOQ Data for the Analysis of this compound and its Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

Analyte(s) Analytical Method Limit of Detection (LOD) Limit of Quantitation (LOQ)
This compound IC method 0.0005% (w/w) 0.004% (w/w)
Methyl 1-octanesulfonate GC-MS 0.74 ppm 2.48 ppm
Ethyl 1-octanesulfonate GC-MS 0.68 ppm 2.25 ppm
Butyl 1-octanesulfonate GC-MS 0.61 ppm 2.03 ppm
Methyl methanesulfonate, Ethyl methanesulfonate Derivatization HPLC-UV 0.01 µg/mL 0.03 µg/mL

Environmental Fate and Ecotoxicology of Methanesulfonic Acid

Biodegradation Pathways and Mechanisms

Methanesulfonic acid undergoes biodegradation in various environments, contributing to the natural sulfur cycle. atamanchemicals.comgoogle.com This process is primarily mediated by microorganisms capable of utilizing MSA as a carbon and energy source. nih.govnih.govmicrobiologyresearch.org

Degradation to Sulfate (B86663)

A key outcome of MSA biodegradation is its conversion to sulfate. atamanchemicals.comgoogle.com This mineralization process involves the complete breakdown of the MSA molecule. Studies have shown that bacteria capable of degrading MSA can oxidize it completely to carbon dioxide and sulfate. microbiologyresearch.org The theoretical mole balance for the biodegradation of MSA to sulfate is 1:1. google.com

Role of Methylotrophic Bacteria and MSA Monooxygenase

Methylotrophic bacteria play a crucial role in the biodegradation of this compound. nih.govnih.govmicrobiologyresearch.orgresearchgate.netresearchgate.net These microorganisms are capable of growing on one-carbon compounds, including MSA. microbiologyresearch.org Several novel methylotrophic bacterial strains capable of utilizing MSA as a sole source of carbon and energy have been isolated from diverse environments, including soil and marine settings. nih.govmicrobiologyresearch.orgresearchgate.netresearchgate.net

The initial step in the biodegradation pathway of MSA in these bacteria involves an inducible enzyme called methanesulfonate (B1217627) monooxygenase (MSAMO). nih.govmicrobiologyresearch.orguniprot.orgexpasy.orgmicrobiologyresearch.org This enzyme is an NADH-dependent monooxygenase that cleaves this compound. nih.govmicrobiologyresearch.orgexpasy.org MSAMO is a multicomponent enzyme system. nih.govnih.govexpasy.orgmicrobiologyresearch.org Studies on the MSAMO from Methylosulfonomonas methylovora have shown it to be a multicomponent hydroxylase of the mononuclear-iron-center type. nih.gov The enzyme has a restricted substrate range, primarily acting on short-chain aliphatic sulfonates. nih.govuniprot.orgexpasy.org

The degradation pathway initiated by MSAMO leads to the production of formaldehyde (B43269) and sulfite. nih.govmicrobiologyresearch.orguniprot.org Further metabolic steps involve the oxidation of formaldehyde to formate (B1220265) and carbon dioxide for energy generation, and the assimilation of formaldehyde via pathways such as the serine pathway. nih.govmicrobiologyresearch.org

Research findings on MSA biodegradation highlight the efficiency of this process. For instance, in studies with acclimated activated sludge, MSA degradation reached over 98%. google.com

Here is a summary of the biodegradation process:

StepEnzyme/Bacteria InvolvedProducts Formed
Initial cleavage of MSAMethanesulfonate monooxygenase (MSAMO)Formaldehyde, Sulfite
Further oxidation of FormaldehydeFormaldehyde and formate dehydrogenasesFormate, Carbon Dioxide
Assimilation of FormaldehydeSerine pathway (in some bacteria)Biomass
Oxidation of SulfiteSulfate

Atmospheric Presence and Environmental Transport

This compound is a widely distributed atmospheric trace gas, particularly significant in marine environments. copernicus.org Its presence in the atmosphere is a direct result of the oxidation of dimethyl sulfide (B99878) (DMS). atamanchemicals.comwikipedia.orgnih.govuw.edupnas.org

Marine Emissions and Oxidation Products (e.g., DMS oxidation)

Dimethyl sulfide (DMS) is the most abundant biogenic organic sulfur compound emitted into the atmosphere, with the majority originating from the oceans, primarily from the decomposition of dimethylsulfoniopropionate (DMSP) produced by marine algae. wikipedia.orgnih.govvliz.bepnas.org Once in the atmosphere, DMS undergoes oxidation, primarily initiated by the hydroxyl radical (OH). wikipedia.orgvliz.be This oxidation process yields various sulfur-containing compounds, including this compound (MSA) and sulfur dioxide (SO2). wikipedia.orguw.edursc.orgcopernicus.org The relative yields of MSA and SO2 from DMS oxidation can be influenced by factors such as temperature and the presence of other atmospheric species like nitrogen oxides (NOx). acs.orgconfex.comnih.gov Lower temperatures have been shown to enhance gas-phase MSA production from OH-initiated DMS oxidation. acs.orgnih.govnih.gov

MSA is considered a stable intermediate in the atmospheric oxidation of DMS. pnas.orgethz.ch Unlike DMS, MSA does not undergo significant photochemical oxidation. ethz.ch

Other oxidation products of DMS include dimethyl sulfoxide (B87167) (DMSO) and dimethyl sulfone. wikipedia.org Hydroperoxymethyl thioformate (HPMTF) is also identified as a stable intermediate in the chemical trajectory towards SO2 and ultimately sulfate aerosol. pnas.orgnih.gov Rapid removal of HPMTF to clouds in the marine boundary layer can limit the production of SO2 from DMS oxidation. pnas.orgnih.govnasa.gov

Photochemical processes can also contribute to the production of MSA and sulfate from dissolved organic sulfur in natural terrestrial environments. acs.orgnih.gov

Atmospheric Concentrations and Spatial Distribution

This compound is a notable constituent of marine aerosols. vliz.becopernicus.org Atmospheric concentrations of MSA vary spatially and are generally higher in marine boundary layers due to the oceanic source of its precursor, DMS. copernicus.orgcopernicus.org Gas-phase concentrations of MSA in coastal marine boundary layers have been observed to be in the range of 10^5 to 10^8 molec. cm^-3, often ranging from 10% to 100% of sulfuric acid concentrations in these areas. copernicus.orgcopernicus.org

MSA contributes to the growth of pre-existing marine particles and can participate in new particle formation, sometimes contributing significantly to the total aerosol burden. copernicus.orgcopernicus.orgresearchgate.net It is primarily associated with smaller aerosol particles. vliz.beescholarship.org The size distribution of MSA in aerosols can differ from that of sea salt, suggesting its formation through gas-phase reactions. escholarship.org MSA is often found in marine aerosols as nonvolatile salts, such as sodium methanesulfonate and ammonium (B1175870) methanesulfonate. vliz.be

MSA is transported through the atmosphere and is deposited on the Earth's surface through wet and dry deposition. google.comethz.ch It has been detected in ice cores from polar regions like the Antarctic and Greenland, providing evidence of its global deposition over long periods. google.comresearchgate.net Analysis of ice cores has also indicated that the ratio of MSA to DMS-derived sulfate can change over time, potentially influenced by atmospheric chemistry changes rather than solely reflecting phytoplankton abundance. uw.educonfex.com

Regulatory and Environmental Considerations

This compound is subject to various regulatory and environmental considerations due to its presence in the environment and its chemical properties. While often considered a "green acid" compared to some mineral acids due to its lower toxicity and corrosivity (B1173158), its environmental fate and potential impacts are still relevant for regulatory frameworks. atamanchemicals.com

In the United States, this compound is listed in EPA's Substance Registry System (SRS) and is subject to certain regulations under acts like TSCA and FIFRA. epa.gov For instance, exemptions from tolerance requirements have been established for MSA when used as an inert ingredient in certain pesticide formulations, with specific concentration limits depending on the application. federalregister.gov

Environmentally, it is important to prevent the release of this compound into drains, surface water, and groundwater. chemos.de Contaminated washing water should be retained and properly disposed of. chemos.de Disposal of the chemical must consider its impact on air quality, potential migration in soil or water, effects on animal and plant life, and conformance with environmental and public health regulations. nih.gov Licensed professional waste disposal services should be contacted for the disposal of this material, which may involve dissolution or mixing with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber. nih.gov

While MSA is readily biodegradable under aerobic conditions, leading to the formation of carbon dioxide, sulfate, water, and biomass, the potential presence of MSA in wastewater necessitates appropriate treatment systems. google.comrsc.org Studies have investigated the biodegradation of MSA in activated sludge systems, demonstrating high removal rates. google.com

The role of MSA in atmospheric processes, such as aerosol formation and its potential influence on climate, also falls under environmental considerations and is an area of ongoing research. copernicus.orgresearchgate.netnasa.gov

Emission Restrictions (e.g., for sulfate)

Since methanesulfonate biodegrades into sulfate, the same emission restrictions as for sulfate should be considered. rsc.orgrsc.org Sulfate is a major product of DMS oxidation, although DMS is not the sole source of sulfate in the atmosphere; other sources include volcanic degassing, sea salt, and anthropogenic sources like fossil fuel combustion and metal smelting. pnas.org Clean air policies have led to a reduction in anthropogenic sulfur emissions, increasing the relative importance of biogenic sulfate. pnas.org

Toxicity Assessments and Risk Evaluation

Toxicity data for this compound indicate moderate acute oral and dermal toxicity in rats and rabbits, respectively. federalregister.govepa.gov It is corrosive to skin and eyes. federalregister.govscbt.comfishersci.cacarlroth.com

Available studies on this compound include developmental toxicity studies in rats, a combined reproductive/developmental toxicity screening test, repeated dose inhalation toxicity studies in rats, and several mutagenicity studies. federalregister.gov

Lack of Systemic Toxicity, Carcinogenicity, and Metabolism Studies

There are no metabolism, chronic toxicity, or carcinogenicity studies available on this compound. federalregister.govregulations.gov However, based on the lack of systemic toxicity observed at high doses in combined reproductive/developmental screening studies and 7-day dietary studies, and the lack of mutagenicity concern for MSA itself, there are low concerns for cancer. federalregister.govregulations.gov In repeated nose-only inhalation exposures in rats, clear evidence of portal-of-entry effects, such as histopathological lesions in the nasal turbinates, were observed, but there was no evidence of systemic toxicity at the highest doses tested in 7-day and 28-day studies. federalregister.govregulations.gov No subchronic toxicity studies are available. regulations.gov

Mutagenicity Concerns (e.g., sulfonate esters)

This compound was not mutagenic and did not induce chromosomal aberrations in studies. federalregister.govregulations.gov However, sulfonate esters, which are salts and esters of this compound, are considered potentially alkylating agents that may exert genotoxic effects in bacterial and mammalian cell systems. wikipedia.orgnih.govenovatia.comresearchgate.net These esters can form from the reaction of sulfonic acids with lower molecular weight alcohols. nih.govenovatia.comresearchgate.netpqri.orgresearchgate.netacs.org Sulfonate esters of lower alcohols possess the capacity to react with DNA and cause mutagenic events, which may be cancer inducing. enovatia.comresearchgate.netacs.org For example, ethyl methanesulfonate (EMS), the ethyl ester of this compound, is a commonly used chemical mutagen in experimental genetics and reacts with guanine (B1146940) in DNA, forming abnormal bases that can lead to transition mutations. wikipedia.org Studies have shown that some this compound esters, such as isopropyl methanesulfonate, can be potent mutagens in tests like the Ames test and micronucleus assay. nih.gov The formation of sulfonate esters can be reduced at lower temperatures, in the presence of small amounts of water, or when the acid is partially neutralized by a weak base. enovatia.compqri.orgresearchgate.netacs.org

Developmental Toxicity Studies

Available prenatal developmental toxicity data for this compound showed some evidence of slight maternal toxicity but no developmental effects. federalregister.govregulations.gov In a combined reproductive/developmental toxicity screening test in rats, no treatment-related effects were observed for parental toxicity, offspring/developmental toxicity, or reproductive performance at doses up to 1,000 mg/kg/day. federalregister.govregulations.gov One developmental toxicity study in rats found no parental systemic or developmental toxicity at doses up to 400 mg/kg/day. federalregister.govregulations.gov Another developmental toxicity study in rats observed no maternal or developmental toxicity at dose levels up to 300 mg/kg/day. federalregister.gov

Advanced Research Topics and Emerging Applications

MSA as a Solvent for Polymers

Methanesulfonic acid is frequently utilized as a solvent for high-performance polymers, particularly those that are challenging to dissolve in conventional organic solvents. researchgate.netacs.org Examples include poly(p-phenylene-cis-benzobisoxazole) (PBO), aramids, and certain conducting polymers. researchgate.netacs.org These polymers often possess stiff backbones, and strong acids like MSA are believed to protonate groups within the polymer structure, transforming them into polyelectrolytes which facilitates dissolution. acs.org

Research in this area has highlighted the importance of controlling water content in MSA, as water can significantly affect the physicochemical properties of the acid and, consequently, the solubility and solution behavior of the polymers. researchgate.netacs.org Studies have investigated the properties of solutions of methanesulfonic anhydride (B1165640) in MSA to better understand and control the composition of the solvent system for polymer processing. researchgate.net

MSA has also been applied as a solvent for processing poly(ether-ether-ketone) (PEEK) to fabricate solvent-resistant membranes for nanofiltration. rsc.org PEEK is a semi-crystalline polymer known for its low fractional free volume, exceptional solvent resistance, and high thermal stability, making it insoluble in most organic solvents but soluble in concentrated MSA or sulfuric acid. rsc.org

Applications in Batteries (e.g., purity and chloride absence)

This compound finds application in batteries, largely attributed to its high purity and the absence of chloride and interfering metal cations. atamanchemicals.comresearchgate.netfishersci.iefishersci.ca MSA-based electrolytes are used in electrochemical applications, including the electrodeposition of tin and tin-lead solders, where MSA offers a safer and more environmentally friendly alternative to electrolytes based on fluoroboric or fluorosilicic acid. atamanchemicals.comrsc.orgwikipedia.org

The high solubility of metal methanesulfonate (B1217627) salts and the high electrical conductivity of concentrated MSA solutions contribute to its utility in electrochemical processes. rsc.org Research is exploring MSA in lithium-ion battery recycling flowsheets and other metal recovery and refining applications. rsc.org MSA-based electrolytes are also being used in redox flow batteries (RFBs). rsc.orgresearchgate.net For instance, the soluble lead-acid flow battery utilizes a this compound electrolyte where Pb²⁺ ions can be dissolved. researchgate.netresearchgate.net Studies have investigated the electrochemical performance of soluble lead redox flow batteries using electrolytes prepared by dissolving spent lead-acid battery electrodes in MSA and hydrogen peroxide. researchgate.net

Deprotection of Peptides

This compound is involved in the deprotection of peptides. atamanchemicals.comfishersci.iefishersci.ca In solid-phase peptide synthesis (SPPS), MSA has been explored as an alternative to trifluoroacetic acid (TFA) for the cleavage and deprotection of synthetic peptides. thermofisher.comresearchgate.netnih.gov MSA is a stronger acid than TFA, and its effectiveness in deprotection can depend on the solvent used. researchgate.netnih.gov

Research indicates that dilute MSA can be used for the selective deprotection of Nα-t-butoxycarbonyl groups. nih.govjst.go.jp Studies have also investigated the selective cleavage of pyroglutamyl-peptide linkages using 70% this compound, finding that these linkages are highly susceptible to cleavage under these conditions, while other internal peptide bonds are more resistant. nih.gov While MSA can effectively remove many side-chain protecting groups, challenges remain with certain groups like the trityl (Trt) group of histidine, asparagine, and glutamine, and potential side reactions like aspartimide formation in aspartic acid-containing peptides have been observed with MSA-based cleavage cocktails. researchgate.netnih.gov

Generation of Borane (B79455) Complexes

This compound can be used in the generation of borane (BH₃) complexes. atamanchemicals.comfishersci.iewikipedia.orgatamanchemicals.com Borane complexes, such as borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide (B99878), are valuable reducing agents in organic synthesis. atamanchemicals.comwikipedia.orgatamanchemicals.com The reaction of this compound with sodium borohydride (B1222165) (NaBH₄) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of a complex between BH₃ and the solvent. atamanchemicals.comfishersci.iewikipedia.orgatamanchemicals.com

Research has explored the use of MSA in the synthesis of amine borane adducts by reacting the corresponding amines with a borane complex like borane dimethyl sulfide. nih.gov MSA has also been used in the context of modifying phosphine (B1218219) oxides, leading to the formation of tethered carbocations that undergo internal hydride transfer. researchgate.net Additionally, mixtures comprising this compound and sulfuric acid may be used in industrial processes related to borane generation. google.com

Application in Textile Treatment

This compound is popularly used in textile treatment. atamanchemicals.comatamanchemicals.com It is employed as a treating agent for fibers. atamanchemicals.com MSA is also used in the preparation of textile treatment chemicals. atamanchemicals.com Its properties as a strong acid and solvent contribute to its utility in various textile processing applications. atamanchemicals.comatamanchemicals.com

Research in Fuel Cells (e.g., ionization and transport mechanisms in sulfonated membranes)

This compound and its derivatives play a role in research related to fuel cells, particularly concerning sulfonated membranes. Sulfonated polymers, such as sulfonated poly(ether ether ketone) (SPEEK), are promising materials for proton exchange membranes (PEMs) in fuel cells due to their thermal stability, mechanical properties, and tunable proton conductivity. researchgate.netmdpi.commdpi.com

While MSA itself is not typically the membrane material, the principles of ionization and proton transport in strong acid environments, characteristic of MSA, are relevant to understanding the behavior of sulfonated membranes. Research focuses on enhancing proton conductivity and stability in these membranes by controlling the degree of sulfonation and incorporating various materials. mdpi.commdpi.com For example, composite membranes based on SPEEK with materials like zeolite 4A-methane sulfonic acid have been evaluated for fuel cell applications. researchgate.net Studies also explore the development of sulfonated chitosan-TEOS composite membranes for direct methanol (B129727) fuel cells, assessing their hydrophilicity, thermal resistance, and electrochemical activity to optimize proton conductivity and minimize methanol permeability. msrjournal.com The goal is to achieve high proton conductivity, essential for fuel cell performance, while maintaining mechanical and chemical stability. mdpi.commdpi.com

Q & A

Q. How can methanesulfonic acid be optimized as a catalyst in esterification reactions?

MSA's efficacy as a catalyst stems from its strong acidity (pKa ~ -1.9) and low vapor pressure, which minimize solvent loss during reactions. To optimize esterification:

  • Use a DoE (Design of Experiments) approach to vary MSA concentration (0.5–5 mol%), temperature (60–120°C), and reaction time (2–24 hours).
  • Monitor reaction progress via HPLC (e.g., C18 column, UV detection at 210 nm) to quantify ester yield and byproducts .
  • Compare with traditional acids (e.g., H₂SO₄) to assess corrosion rates and environmental impact, leveraging MSA's biodegradable nature .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods and impermeable gloves (nitrile or neoprene) to prevent inhalation or skin contact, as MSA causes severe burns (rat oral LD₅₀ = 200 mg/kg) .
  • Neutralize spills with calcium carbonate or sodium bicarbonate , followed by rinsing with water.
  • Store in HDPE containers away from oxidizers to avoid exothermic reactions .

Q. How can MSA be quantified in environmental or biological samples?

  • Ion chromatography (IC) with suppressed conductivity detection (e.g., Dionex AS11-HC column, 20 mM KOH eluent) achieves detection limits of 0.1 ppm in air or water .
  • For biological matrices, derivatize with o-phthaldialdehyde/N-isobutyryl-L-cysteine followed by reversed-phase HPLC (C8 column, fluorescence detection) to resolve MSA from interfering compounds .

Advanced Research Questions

Q. What experimental designs are effective for studying MSA’s role in atmospheric aerosol nucleation?

  • Use flow tube reactors to simulate gas-phase interactions between MSA, amines (e.g., dimethylamine), and water vapor at controlled relative humidities (5–65%) and temperatures (20–30°C) .
  • Pair quantum chemical calculations (e.g., DFT at the ωB97X-D/6-31+G(d,p) level) with mass spectrometry to identify cluster structures (e.g., [MSA·(CH₃)₂NH·H₂O]⁺) and nucleation rates .
  • Compare nucleation kinetics with sulfuric acid (H₂SO₄) to assess MSA’s relative contribution to cloud condensation nuclei .

Q. How does MSA interact with microbial pathways in environmental systems?

  • Isolate MSA-degrading bacteria (e.g., Methylosulfonomonas methylovora) using enrichment cultures with MSA as the sole carbon/sulfur source .
  • Characterize This compound monooxygenase (MSAMO) via gene sequencing (e.g., msmABCD operon) and enzyme assays (NADH-dependent oxidation rates) .
  • Investigate metabolic byproducts (e.g., formaldehyde, sulfate) via ¹³C-NMR or ion chromatography to map degradation pathways .

Q. What methodological challenges arise in synthesizing MSA-based ionic liquids, and how can they be addressed?

  • Proton transfer equilibria : Use titration calorimetry to optimize MSA’s reaction with amines (e.g., 1-methylimidazole) and minimize unreacted residues .
  • Viscosity control : Incorporate co-solvents (e.g., acetonitrile) at 10–20 vol% to reduce viscosity for electrochemical applications (e.g., Zn/MSA batteries) .
  • Stability testing : Perform accelerated aging studies (40–80°C, 14 days) with Karl Fischer titration to monitor water uptake and acid dissociation .

Q. How can conflicting data on MSA’s nucleation efficiency in atmospheric models be resolved?

  • Conduct meta-analyses of laboratory and field studies (e.g., CLOUD experiments at CERN) to identify variables (e.g., amine concentration, RH) causing discrepancies .
  • Apply kinetic modeling (e.g., Atmospheric Cluster Dynamics Code) to reconcile observed nucleation rates (10⁶–10⁸ cm⁻³s⁻¹) with theoretical predictions under varying MSA:amine ratios .

Methodological Notes

  • Data Contradictions : When comparing MSA’s catalytic performance with H₂SO₄, account for solvent polarity effects (e.g., dielectric constant) using Kamlet-Taft parameters to explain divergent reaction outcomes .
  • Advanced Analytics : For cluster characterization, combine electrospray ionization mass spectrometry (ESI-MS) with infrared multiple photon dissociation (IRMPD) spectroscopy to resolve isomeric structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.